molecular formula C15H20N4O5 B2429717 N'-[3-(morpholin-4-yl)propyl]-N-(2-nitrophenyl)ethanediamide CAS No. 941940-79-0

N'-[3-(morpholin-4-yl)propyl]-N-(2-nitrophenyl)ethanediamide

Cat. No.: B2429717
CAS No.: 941940-79-0
M. Wt: 336.348
InChI Key: XULIVBKTIHOQLN-UHFFFAOYSA-N
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Description

N'-[3-(morpholin-4-yl)propyl]-N-(2-nitrophenyl)ethanediamide is a chemical compound offered for research and development purposes. The morpholine ring and nitrophenyl group are structural features found in compounds with various pharmacological activities, making this diamide a potential intermediate in medicinal chemistry and drug discovery programs. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting. Specific data on applications, mechanism of action, and physicochemical properties should be confirmed by the researcher prior to use.

Properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-N'-(2-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O5/c20-14(16-6-3-7-18-8-10-24-11-9-18)15(21)17-12-4-1-2-5-13(12)19(22)23/h1-2,4-5H,3,6-11H2,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULIVBKTIHOQLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C(=O)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-morpholin-4-ylpropyl)-N’-(2-nitrophenyl)oxamide typically involves the following steps:

    Formation of the Morpholine Derivative: The starting material, 3-chloropropylamine, is reacted with morpholine to form 3-morpholin-4-ylpropylamine.

    Nitration of Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group, resulting in 2-nitrophenylamine.

    Coupling Reaction: The 3-morpholin-4-ylpropylamine is then coupled with 2-nitrophenylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the oxamide linkage, yielding N-(3-morpholin-4-ylpropyl)-N’-(2-nitrophenyl)oxamide.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Types of Reactions:

    Oxidation: The nitro group in N-(3-morpholin-4-ylpropyl)-N’-(2-nitrophenyl)oxamide can undergo reduction to form the corresponding amine derivative.

    Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst to convert the nitro group to an amino group.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydride (NaH).

Major Products:

    Reduction Product: N-(3-morpholin-4-ylpropyl)-N’-(2-aminophenyl)oxamide.

    Substitution Product: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-morpholin-4-ylpropyl)-N’-(2-nitrophenyl)oxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its use in the development of novel polymers and materials with specific properties.

    Chemical Research: It serves as a model compound in studies of reaction mechanisms and synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(3-morpholin-4-ylpropyl)-N’-(2-nitrophenyl)oxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    N-(3-morpholin-4-ylpropyl)-N’-(2-aminophenyl)oxamide: Similar structure but with an amino group instead of a nitro group.

    N-(3-piperidin-4-ylpropyl)-N’-(2-nitrophenyl)oxamide: Similar structure but with a piperidine ring instead of a morpholine ring.

Uniqueness: N-(3-morpholin-4-ylpropyl)-N’-(2-nitrophenyl)oxamide is unique due to the presence of both a morpholine ring and a nitrophenyl group, which confer specific chemical and biological properties. Its combination of structural features makes it a valuable compound for diverse applications in research and industry.

Biological Activity

N'-[3-(morpholin-4-yl)propyl]-N-(2-nitrophenyl)ethanediamide is a synthetic organic compound known for its potential biological activities, particularly in the realm of medicinal chemistry. This compound features a morpholine ring, a nitrophenyl group, and an oxamide linkage, which contribute to its unique properties and interactions within biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N4O5C_{15}H_{20}N_{4}O_{5}, with a molecular weight of approximately 320.35 g/mol. The compound's structure allows it to engage in various biochemical interactions, making it a candidate for drug development.

PropertyValue
Molecular FormulaC₁₅H₂₀N₄O₅
Molecular Weight320.35 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to modulate protein kinase activities. This modulation can influence several cellular processes, including:

  • Cell Proliferation : The compound has shown potential in inhibiting pathways associated with cancer cell growth.
  • Differentiation : It may affect the differentiation of various cell types by interacting with specific receptors.
  • Apoptosis : The compound can induce programmed cell death in certain cancerous cells, which is crucial for cancer therapy.

Biological Activity Studies

Recent studies have highlighted the compound's effectiveness in various biological systems:

  • Cancer Research :
    • A study indicated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 30 µM, suggesting significant potency against these malignancies .
  • Neuroprotective Effects :
    • Research has suggested that this compound may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by protecting neuronal cells from oxidative stress .
  • Kinase Inhibition :
    • The compound has been identified as an inhibitor of key kinases involved in tumor progression, such as c-Met and KDR. This inhibition can disrupt signaling pathways that promote tumor growth and metastasis .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • In Vivo Studies :
    • In animal models, administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups receiving no treatment. These findings support its potential as a therapeutic agent in oncology .
  • Pharmacokinetics :
    • Pharmacokinetic studies revealed that the compound has favorable absorption and distribution characteristics, making it suitable for further development into a pharmaceutical agent .

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